Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans through a series of reactions, including Michael addition, intramolecular nucleophilic addition, and elimination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furans.
Scientific Research Applications
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO6 |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethyl 3-[5-(2-nitrophenyl)furan-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-5-3-4-6-11(10)16(19)20/h3-8H,2,9H2,1H3 |
InChI Key |
YMJYOKMFLTYSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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